![molecular formula C21H15N B14473851 4-[2-(Phenanthren-9-YL)ethenyl]pyridine CAS No. 65213-65-2](/img/structure/B14473851.png)
4-[2-(Phenanthren-9-YL)ethenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Phenanthren-9-YL)ethenyl]pyridine is an organic compound that features a pyridine ring substituted with a phenanthrene moiety via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Phenanthren-9-YL)ethenyl]pyridine typically involves the coupling of phenanthrene derivatives with pyridine derivatives. One common method is the Heck reaction, which involves the palladium-catalyzed coupling of a halogenated phenanthrene with a vinylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Heck reaction or similar coupling reactions. Industrial production would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Phenanthren-9-YL)ethenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-[2-(Phenanthren-9-YL)ethenyl]pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials and photophysical studies.
Mechanism of Action
The mechanism of action of 4-[2-(Phenanthren-9-YL)ethenyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The phenanthrene moiety can intercalate with DNA, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-Vinylpyridine: Similar structure but lacks the phenanthrene moiety.
Phenanthrene derivatives: Compounds with phenanthrene as the core structure but different substituents.
Uniqueness
4-[2-(Phenanthren-9-YL)ethenyl]pyridine is unique due to the combination of the phenanthrene and pyridine moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in coordination chemistry and materials science .
Properties
CAS No. |
65213-65-2 |
|---|---|
Molecular Formula |
C21H15N |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
4-(2-phenanthren-9-ylethenyl)pyridine |
InChI |
InChI=1S/C21H15N/c1-2-6-19-17(5-1)15-18(20-7-3-4-8-21(19)20)10-9-16-11-13-22-14-12-16/h1-15H |
InChI Key |
RSMQYGVGZCPSKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C=CC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


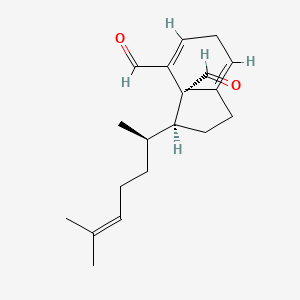
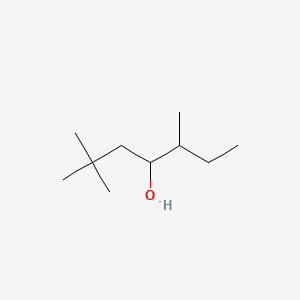


![4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14473789.png)


![N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14473816.png)
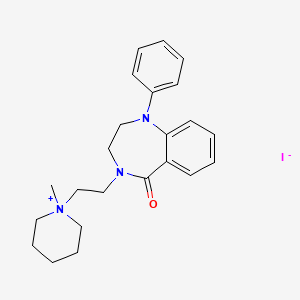
![Benzoic acid, 3-[[(propylamino)carbonyl]oxy]-](/img/structure/B14473837.png)
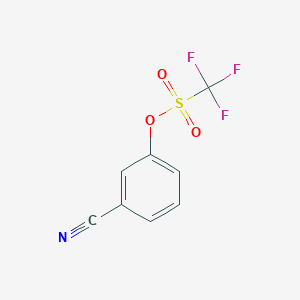
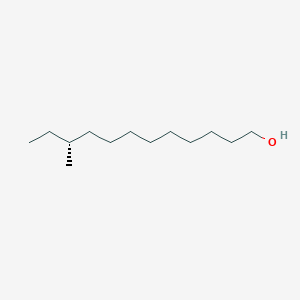

![3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one](/img/structure/B14473862.png)
